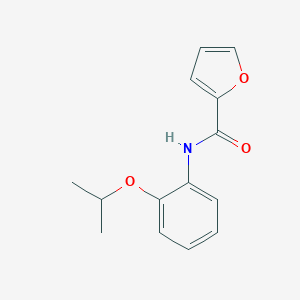

N-(2-isopropoxyphenyl)-2-furamide

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-(2-propan-2-yloxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO3/c1-10(2)18-12-7-4-3-6-11(12)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3,(H,15,16) |

InChI Key |

PQDHUGYLPQNTHD-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Hyperlipidemic Activity

Derivatives such as N-(benzoylphenyl)-5-methyl-2-furamide (e.g., compounds 4a–4c) demonstrated significant modulation of lipid profiles in Triton WR-1339-induced hyperlipidemic models. For instance:

- Compound 4a : Reduced plasma TC (total cholesterol) by 38% and LDL-C (low-density lipoprotein cholesterol) by 42% compared to hyperlipidemic controls .

- Compound 4c : Exhibited a higher polarity (logP = 2.1) than 4a (logP = 3.4), correlating with improved aqueous solubility but reduced membrane permeability .

QR2 Inhibition and Neuroprotection

N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF) :

- Inhibited QR2 activity (IC₅₀ = 0.8 µM), preventing paraquat-induced oxidative stress and mortality in vivo.

- Demonstrated blood-brain barrier penetration, attributed to its heterocyclic dipyridopyrrolizinyl group.

The isopropoxy substituent in N-(2-isopropoxyphenyl)-2-furamide may lack the extended aromatic system required for QR2 inhibition but could offer alternative pharmacokinetic advantages, such as reduced metabolic degradation.

Anti-Tubercular Activity

The isopropoxy group in this compound facilitated hydrogen bonding with Tyr407 and π-π interactions with Trp64 in docking studies, suggesting that similar substituents in 2-furamides could enhance target engagement.

Physicochemical and Metabolic Stability

- Methanolysis Stability: 2-Furamides generally exhibit lower stability under methanolysis compared to picolinamides. For example, 2-furonitrile-derived amides showed faster degradation than 2-cyanopyridine analogs, likely due to weaker adsorption on catalytic surfaces like CeO₂ .

- Electron-Withdrawing vs. 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (logP = 2.9, molecular weight = 376.8 g/mol) : The sulfamoyl group improves water solubility, critical for renal excretion.

The isopropoxy group in this compound likely offers intermediate logP (~3.0–3.5) and moderate metabolic resistance, balancing solubility and membrane permeability.

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Table 2: Metabolic and Stability Profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-isopropoxyphenyl)-2-furamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions between 2-furoyl chloride and 2-isopropoxyaniline derivatives. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Temperature control : Maintain reactions at 0–5°C during acyl chloride formation to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yields (60–75%) depend on stoichiometric ratios and intermediate stability .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm aromatic proton environments (δ 6.5–8.0 ppm for furan and phenyl groups) and isopropoxy methyl signals (δ 1.2–1.4 ppm) .

- IR spectroscopy : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H bending at ~3300 cm⁻¹ .

- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.25) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

- Oxidative stress models : Measure ROS inhibition in cell lines (e.g., SH-SY5Y neurons) using dichlorofluorescein assays, referencing NMDPEF’s QR2 inhibition as a methodological template .

- Enzyme assays : Quantify QR2 activity via NADH oxidation rates (λ = 340 nm) to evaluate competitive inhibition kinetics .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound for target specificity?

- Protocol :

- Target selection : Prioritize enzymes like QR2 or BioA (involved in oxidative stress or bacterial pathways) based on structural homology .

- Docking software : Use AutoDock Vina with flexible ligand sampling. Key interactions include hydrogen bonds with Tyr407 (BioA) or π-π stacking with Trp64 .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine pose predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Approach :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using Forest plots) to identify outliers and systemic biases .

Q. How can in vivo efficacy and toxicity be systematically evaluated for this compound?

- Animal models :

- Acute toxicity : Conduct OECD 423 tests in rodents, monitoring mortality and organ histopathology at doses ≤200 mg/kg .

- Efficacy studies : Use paraquat-induced oxidative stress models in rats, measuring survival rates and MDA (malondialdehyde) levels in brain tissues .

- Pharmacokinetics : Perform LC-MS/MS to quantify plasma half-life (t₁/₂) and brain penetration (logBB > 0.3) .

Q. What computational tools are recommended for ADMET profiling of this compound?

- In silico platforms :

- ADMET Predictor : Estimate logP (2.5–3.5), CYP450 inhibition (risk of 2C9/2D6 interactions), and hERG channel liability .

- SwissADME : Validate drug-likeness via Lipinski’s rule (MW < 500, H-bond donors ≤5) and bioavailability scores (>0.55) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.